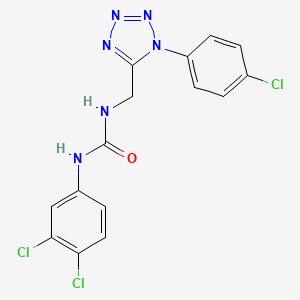

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dichlorophenyl)urea

Description

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3N6O/c16-9-1-4-11(5-2-9)24-14(21-22-23-24)8-19-15(25)20-10-3-6-12(17)13(18)7-10/h1-7H,8H2,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGJXNKBEKKXHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dichlorophenyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-chlorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dichlorophenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The tetrazole ring and chlorinated phenyl groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triclocarban (1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea)

- Structure : Lacks the tetrazole ring; features a simpler urea backbone.

- Properties: Known as an antimicrobial agent but exhibits environmental persistence due to lipophilicity .

- Activity : Inhibits microalgal growth at EC₅₀ values of 0.5–1.2 mg/L, highlighting ecological toxicity .

Thiazole-Linked Urea Derivatives (e.g., Compounds 11a–11o)

- Structure : Replace the tetrazole with thiazole rings and incorporate piperazine or hydrazinyl groups .

- Synthesis : Yields range from 83.7% to 88.2%, with molecular weights spanning 466.2–602.2 g/mol (e.g., 11g: 534.2 g/mol) .

- Activity : Derivatives with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl in 11g) show enhanced binding to biological targets due to increased polarity .

Tetrazole-Containing Analogues (e.g., 1-{1-[3-(4-Fluorophenyl)propyl]piperidin-4-ylmethyl}-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea)

- Structure : Shares the tetrazole core but differs in substituents (piperidinylmethyl vs. methyl linker) .

- Properties : Increased solubility compared to triclocarban, attributed to the fluorophenyl and piperazine groups .

Comparative Data Table

*Calculated based on structural formula.

Key Findings

- Tetrazole vs. Urea Backbone : The tetrazole group in the target compound likely improves metabolic stability and electronic interactions compared to triclocarban’s urea backbone, which is prone to hydrolysis .

- Substituent Effects :

- Synthetic Feasibility : High yields (>83%) for thiazole derivatives suggest scalable synthesis, whereas tetrazole-containing compounds may require specialized crystallization conditions (e.g., dimethylformamide) .

Biological Activity

The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dichlorophenyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

Molecular Formula: CHClNO

Molecular Weight: 346.75 g/mol

The compound features a tetrazole ring , which is known for its biological significance, and incorporates chlorophenyl and dichlorophenyl groups, enhancing its potential interactions with biological targets. The presence of these functional groups suggests possible applications in drug development aimed at various diseases.

Enzyme Inhibition

Research indicates that This compound acts as an inhibitor for certain enzymes, particularly carbonic anhydrases (CAs) . These enzymes are crucial for physiological processes such as CO transport and pH regulation. Initial studies suggest that this compound may inhibit CA activity, although further investigation is required to elucidate its specific inhibitory effects and therapeutic implications .

Antimicrobial and Anticancer Properties

Preliminary investigations have highlighted the compound's antimicrobial and anticancer properties. The tetrazole moiety is particularly noted for its ability to interact with biological targets, potentially leading to significant pharmacological effects. For instance, studies have shown that derivatives of tetrazole compounds exhibit varying degrees of cytotoxicity against cancer cell lines .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The unique structure facilitates binding to these targets, which may modulate their activity and result in various biological effects. This interaction is critical for understanding the compound's potential therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrases | |

| Antimicrobial | Exhibits antibacterial properties | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Study: Anticancer Activity

A study evaluating the anticancer activity of related tetrazole compounds found that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines. For example, the IC values for some derivatives were reported below 10 µM, indicating strong potential for further development as anticancer agents .

Case Study: Enzyme Interaction

Research into the interaction of similar compounds with carbonic anhydrases revealed that modifications in the phenyl groups significantly affect inhibitory potency. Compounds with electronegative substituents on the phenyl ring were found to enhance enzyme inhibition, suggesting a structure-activity relationship (SAR) that could guide future synthesis of more potent inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this urea-tetrazole hybrid compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between tetrazole derivatives and urea-linked electrophiles. Optimization may include varying solvents (e.g., DMF or THF), temperature gradients (60–100°C), and catalysts like triethylamine. Purity can be enhanced via column chromatography using silica gel with ethyl acetate/hexane gradients. Structural confirmation requires XRD (as in pyrazole derivatives ) and NMR to validate regioselectivity.

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (XRD) to resolve crystallographic parameters, as demonstrated for chlorophenyl-pyrazole analogs . Pair with FT-IR to confirm urea C=O and tetrazole N-H stretching vibrations. Computational methods (DFT) can predict electronic properties, while HPLC-MS ensures molecular weight and purity (>95%) .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity against target enzymes?

- Methodological Answer : Adopt enzyme inhibition assays (e.g., fluorescence-based or spectrophotometric) with positive controls. Use randomized block designs to minimize batch effects, as seen in phenolic compound studies . Include dose-response curves (0.1–100 µM) and statistical validation via ANOVA to assess IC50 reproducibility .

Advanced Research Questions

Q. What experimental frameworks are suitable for investigating the environmental fate and ecological impacts of this compound?

- Phase 1 : Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines.

- Phase 2 : Assess biotic transformations via microbial degradation assays (soil/water microcosms).

- Phase 3 : Model bioaccumulation potential using quantitative structure-activity relationships (QSARs).

Q. How can computational modeling resolve contradictions in structure-activity relationships (SARs) observed across related urea derivatives?

- Methodological Answer : Perform molecular docking to compare binding affinities of this compound with analogs (e.g., 3,4-dichlorophenyl variants ). Validate using molecular dynamics simulations (50 ns trajectories) to assess protein-ligand stability. Cross-reference with crystallographic data from pyrazole-urea structures .

Q. What strategies mitigate data variability in toxicity studies across different biological models?

- Methodological Answer : Implement tiered testing:

- Tier 1 : Cell-based assays (e.g., HepG2 or HEK293) with standardized protocols .

- Tier 2 : Comparative studies in zebrafish embryos and Daphnia magna to evaluate species sensitivity.

- Tier 3 : Meta-analysis of existing data using multivariate regression to identify confounding variables (e.g., pH, temperature) .

Q. How can researchers elucidate the compound’s metabolic pathways in mammalian systems?

- Methodological Answer : Use <sup>14</sup>C-labeled compound in hepatocyte incubation studies. Analyze metabolites via LC-HRMS and compare with in silico predictions (e.g., Meteor Nexus software). Include cytochrome P450 inhibition assays to identify key enzymatic interactions .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects in heterogeneous biological systems?

- Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Use Akaike Information Criterion (AIC) to select optimal dose-response models (e.g., Hill vs. Log-Logistic). Replicate findings across ≥3 independent experiments .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.